N-methyl-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structural framework of oxadiazoles makes them versatile scaffolds for drug development, as they can be modified to enhance efficacy and selectivity.
N-methyl-1,3,4-oxadiazol-2-amine can be synthesized from various precursors, including semicarbazide and appropriate carbonyl compounds. It falls under the category of oxadiazole derivatives, which are recognized for their diverse biological activities and applications in pharmaceutical chemistry. This compound is classified as an amine, specifically a primary amine due to the presence of an amino group attached to the oxadiazole ring.
The synthesis of N-methyl-1,3,4-oxadiazol-2-amine typically involves the reaction of semicarbazide with carbonyl compounds in the presence of dehydrating agents. A common method includes:
For example, one method describes the reaction of semicarbazide with 4-bromophenylacetic acid in phosphorus oxychloride, followed by basification with potassium hydroxide to yield 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine .
The molecular structure of N-methyl-1,3,4-oxadiazol-2-amine can be represented as follows:
The key features include:
Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) are crucial for confirming the structure. For instance, characteristic IR bands for C=N stretching can be observed around 1610 cm⁻¹ .
N-methyl-1,3,4-oxadiazol-2-amine can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are vital for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for N-methyl-1,3,4-oxadiazol-2-amine is largely dependent on its interactions with biological targets. For instance:
Data from biological assays indicate that certain derivatives exhibit significant growth inhibition against various cancer cell lines .
N-methyl-1,3,4-oxadiazol-2-amine exhibits several noteworthy physical and chemical properties:
Analytical techniques such as NMR and mass spectrometry are employed to confirm purity and structural integrity .
N-methyl-1,3,4-oxadiazol-2-amine has several applications in scientific research:
The versatility of this compound makes it a valuable target for further research aimed at developing new therapeutic agents .
The 1,3,4-oxadiazole ring system—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—has evolved into a privileged scaffold in medicinal chemistry due to its exceptional versatility and metabolic stability. This scaffold satisfies Hückel's rule for aromaticity but exhibits reduced electron density at carbon atoms, enhancing its stability under physiological conditions compared to furan and other heterocycles [8] [10]. Clinically, it forms the core of drugs like the antibacterial Furamizole, the antihypertensive Tiodazosin, and the anticancer agent Zibotentan [7] [8]. The structural plasticity of the 1,3,4-oxadiazole ring allows it to serve as a bioisostere for ester or amide functionalities, mitigating metabolic vulnerabilities while preserving spatial geometry for target engagement [1] [6]. For example, in antimicrobial applications, derivatives like 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine exhibit potent activity against S. aureus and E. coli (MIC values ≤ 2 µg/mL) by disrupting cell wall biosynthesis pathways [1]. Molecular docking studies confirm strong interactions with bacterial enzymes via hydrogen bonding at N3 and hydrophobic contacts at C5 [1].
Table 1: Bioactive 1,3,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Zibotentan | Anticancer (Phase III) | 5-(3,4,5-Trimethoxyphenyl) substitution |
Raltegravir | Antiviral (HIV) | 2-N-Methylhydroxypyrimidone linkage |
Tiodazosin | Antihypertensive | 5-Aryl substitution with piperazine tail |
Furamizole | Antibacterial | 5-Nitrofuran conjugation |
N-Methylation of the 2-amine position in 1,3,4-oxadiazoles induces profound electronic and steric modifications that enhance drug-like properties. The methyl group acts as an electron-donating substituent, increasing electron density at adjacent nitrogen atoms (N3/N4) and strengthening hydrogen-bond acceptor capacity [4] [7]. This elevates binding affinity for targets like thymidine phosphorylase (TP), where N-methyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives exhibit IC₅₀ values < 1 µM—up to 10-fold lower than unmethylated analogs [7]. Critically, N-methylation reduces rotational barrier around the C2-N bond, optimizing pharmacophore alignment within enzyme active sites. In cholinesterase inhibition, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (with a N-alkyl chain) shows IC₅₀ of 12.8 µM against AChE, outperforming rivastigmine (IC₅₀ = 32 µM) due to enhanced gorge penetration [6]. Additionally, N-methylation shields the amine from oxidative metabolism, extending plasma half-life without compromising aqueous solubility [4].
1.3 N-Methyl-1,3,4-Oxadiazol-2-Amine as a Multitarget Pharmacophore
The N-methyl-1,3,4-oxadiazol-2-amine core demonstrates polypharmacology by engaging diverse disease targets through tunable C5 and N2 substituents. Against Mycobacterium tuberculosis, derivatives like N-benzyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2’-epimerase), a cell wall biosynthesis enzyme, at sub-micromolar concentrations (MIC ≤ 0.03 µM) [5]. Molecular docking reveals the dinitrophenyl group covalently modifies DprE1’s Cys387, while the N-benzyl group occupies a hydrophobic cleft [5]. In oncology, N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine analogs disrupt angiogenesis by inhibiting thymidine phosphorylase (TP), suppressing endothelial cell migration at 0.5–5 µM [7]. The scaffold’s conformational adaptability enables dual-target engagement: Hybrids tethered to HDAC inhibitors (e.g., N-methyl-5-(2-aminophenyl) derivatives) concurrently inhibit TP and histone deacetylases, inducing apoptosis in colorectal cancer models [4].
Table 2: Structure-Activity Relationships of Key Derivatives
C5 Substituent | N2 Substituent | Target | Potency (IC₅₀/MIC) | Key Interaction |
---|---|---|---|---|
3,5-Dinitrophenyl | Benzyl | DprE1 (Mtb) | ≤ 0.03 µM | Covalent bond with Cys387 |
Pyridin-4-yl | Dodecyl | AChE | 12.8 µM | Cation-π with Trp286 |
3,4,5-Trimethoxyphenyl | Methyl | Thymidine Phosphorylase | 0.8 µM | H-bond with His116 |
2-Aminophenyl | Methyl/HDAC linker | HDAC/TP | 1.2 µM (HDAC) | Zinc chelation + dRib-1-P pocket binding |
Key Compounds Discussed:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: